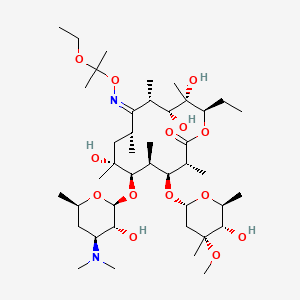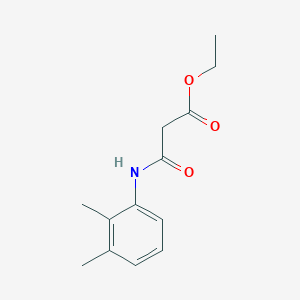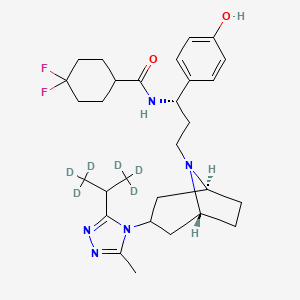
4-Hydroxyphenyl Maraviroc-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyphenyl Maraviroc-d6: is a deuterated analog of 4-Hydroxyphenyl Maraviroc, which is a metabolite of Maraviroc. Maraviroc is a CCR5 antagonist used in the treatment of CCR5-tropic HIV-1 infection. The deuterated form, this compound, is particularly useful in research for tracing the pharmacokinetics and dynamics of Maraviroc without interference from non-deuterated forms .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Hydroxyphenyl Maraviroc-d6 involves the incorporation of deuterium atoms into the structure of 4-Hydroxyphenyl Maraviroc. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boron reagent with a halogenated aromatic compound under palladium catalysis .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet research-grade standards .
化学反应分析
Types of Reactions: : 4-Hydroxyphenyl Maraviroc-d6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-Hydroxyphenyl Maraviroc-d6 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of Maraviroc in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of 4-Hydroxyphenyl Maraviroc-d6 is similar to that of Maraviroc. Maraviroc is a selective, slowly reversible antagonist of the CCR5 receptor. By binding to CCR5, Maraviroc prevents the interaction between HIV-1 gp120 and the receptor, thereby inhibiting the entry of the virus into CD4+ cells. This action blocks the viral replication cycle at an early stage .
相似化合物的比较
Similar Compounds
Maraviroc: The parent compound, used in the treatment of HIV-1 infection.
4-Hydroxyphenyl Maraviroc: The non-deuterated analog, also a metabolite of Maraviroc.
Other CCR5 Antagonists: Compounds like Vicriviroc and Aplaviroc, which also target the CCR5 receptor but may have different pharmacokinetic profiles and side effects.
Uniqueness: : 4-Hydroxyphenyl Maraviroc-d6 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal candidate for detailed pharmacokinetic and metabolic studies. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, providing valuable insights into the behavior of Maraviroc in biological systems .
属性
分子式 |
C29H41F2N5O2 |
|---|---|
分子量 |
535.7 g/mol |
IUPAC 名称 |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1/i1D3,2D3 |
InChI 键 |
FWOMXCBURQJRQH-KKZUANEFSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
规范 SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


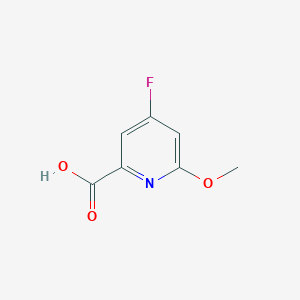
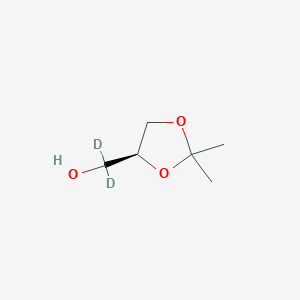

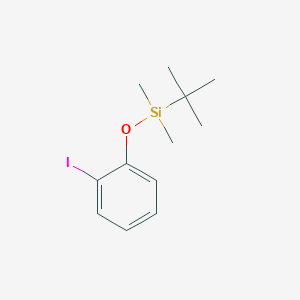
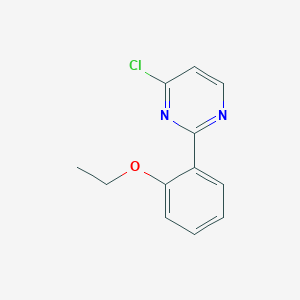
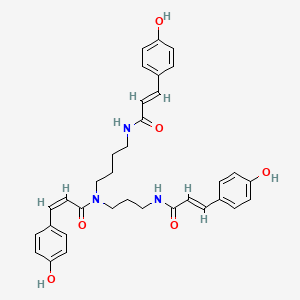
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
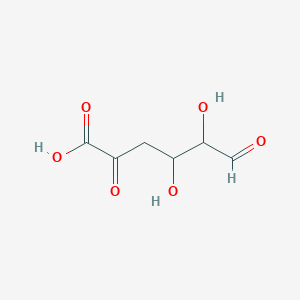
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
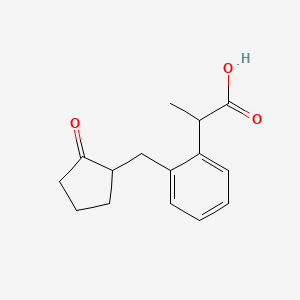
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
